4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine
Description
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine featuring a fused benzene and cyclopentane ring system. The molecule is substituted with chlorine at position 4 and fluorine at position 5, conferring unique electronic and steric properties. Aminoindane derivatives, such as this compound, are of significant interest in medicinal chemistry due to their structural similarity to neurotransmitters like dopamine and serotonin . For instance, the inden-1-amine scaffold is present in rasagiline, a monoamine oxidase (MAO) inhibitor used in treating neurodegenerative disorders . The chloro and fluoro substituents are electron-withdrawing groups (EWGs), which may enhance metabolic stability and influence binding affinity to biological targets .
Properties
IUPAC Name |
4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQKJGZNLLFZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine exerts its effects involves interaction with specific molecular targets and pathways. The presence of halogen atoms and the amine group allows it to bind to receptors and enzymes, influencing biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The biological and physicochemical properties of inden-1-amine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may create distinct steric and electronic environments .
- Electronic Effects: Fluorine’s strong EWG nature increases the molecule’s polarity and may improve interactions with polar residues in enzyme active sites.
Antioxidant and Antimicrobial Activity
Thiourea derivatives of inden-1-amine with EWGs (e.g., 4-fluoro-phenyl) exhibit notable antioxidant activity in DPPH and ABTS assays, attributed to the electron-withdrawing effects stabilizing radical intermediates .
CNS Drug Development
The inden-1-amine scaffold is integral to CNS drugs like rasagiline and ladostigil, which inhibit MAO and cholinesterases . The target compound’s chloro-fluoro substitution may mimic the pharmacophore of rasagiline’s N-(prop-2-yn-1-yl) fragment, suggesting possible MAO-B inhibitory activity . In contrast, 5-chloro-inden-1-amine lacks fluorine, which could reduce target affinity due to weaker EWG effects .
Biological Activity
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 171.62 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. Its mechanism of action involves modulation of key signaling pathways associated with tumor growth and angiogenesis.
- Inhibition of HIF Pathway : The compound has been shown to inhibit hypoxia-inducible factor (HIF) signaling pathways, which are crucial for tumor survival under low oxygen conditions. Studies demonstrated that treatment with this compound reduced mRNA levels of HIF-regulated genes such as VEGFA and GLUT1 in renal cell carcinoma models .
- Antitumor Activity : In xenograft models of renal cell carcinoma, administration of this compound led to significant tumor size reduction and regression. This effect was attributed to the compound's ability to downregulate proteins associated with tumor proliferation .
Case Studies
Several studies have investigated the efficacy of this compound in preclinical settings:
Study 1: Renal Cell Carcinoma
A study involving 786-O xenograft-bearing mice treated with varying doses (10 mg/kg, 30 mg/kg, and 100 mg/kg) revealed a dose-dependent reduction in tumor size. The treatment significantly decreased plasma levels of human VEGFA and reduced the expression of HIF-regulated genes .
Study 2: Pheochromocytoma
In another investigation, the compound was evaluated for its potential against pheochromocytoma. Results indicated a marked decrease in tumor growth rates and improved survival rates in treated subjects compared to controls .
Data Table: Biological Activity Summary
Discussion
The findings suggest that this compound has promising potential as an antitumor agent. Its ability to inhibit critical pathways involved in cancer progression underscores its therapeutic viability. Further studies are necessary to elucidate its full pharmacological profile and potential side effects.
Preparation Methods
Friedel-Crafts Acylation with Directed Halogenation
A common route to indanones involves Friedel-Crafts acylation of substituted benzene derivatives. For example, 3-chloro-4-fluorophenylacetic acid can undergo cyclization in the presence of polyphosphoric acid (PPA) to yield the indanone core. Chlorine and fluorine are introduced via electrophilic aromatic substitution (EAS) prior to cyclization, leveraging directing effects:
Table 1: Optimization of Halogenation Conditions
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ | 0°C | 78 |
| Fluorination | Selectfluor®, CH₃CN | 60°C | 65 |
Alternative Pathway: Suzuki Coupling and Cyclization
For improved regiocontrol, a Suzuki-Miyaura coupling can install halogenated aryl groups early in the synthesis. For instance, 2-bromo-4-chloro-5-fluorobenzaldehyde is coupled with vinylboronic acid to form a styrene derivative, which undergoes Heck cyclization to yield the indanone. This method avoids competing EAS pathways and enhances positional accuracy.
Conversion of Indanone to Primary Amine
Reductive Amination
Treating 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one with ammonium acetate and sodium cyanoborohydride in methanol at reflux facilitates reductive amination. This one-pot method produces the amine in 60–70% yield but may require purification via column chromatography (SiO₂, hexane/ethyl acetate).
Oxime Formation and Reduction
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Oxime Synthesis : Reacting the indanone with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C forms the corresponding oxime.
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Catalytic Hydrogenation : Hydrogenating the oxime over Raney nickel (H₂, 50 psi) in ethanol at 25°C yields the primary amine. This method achieves higher purity (≥95%) but lower overall yield (55%) due to intermediate isolation steps.
Table 2: Comparison of Amine Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, reflux | 68 | 88 |
| Oxime Hydrogenation | NH₂OH·HCl, H₂/Ni, EtOH | 55 | 95 |
Challenges and Optimization Strategies
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Regioselectivity in Halogenation : Competing halogenation at adjacent positions can be mitigated by steric blocking groups (e.g., tert-butyl) or sequential halogenation.
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Amine Stability : The primary amine is prone to oxidation; thus, in situ protection with Boc₂O followed by deprotection post-synthesis improves yields.
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Scale-Up Limitations : Catalytic hydrogenation risks exothermic runaway at industrial scales. Switching to flow chemistry with Pd/C cartridges enhances safety and reproducibility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine, and how can structural purity be validated?
- Methodology : The synthesis typically involves introducing chloro and fluoro substituents onto an indenamine scaffold. For example, halogenation of precursor indene derivatives followed by amine functionalization is common. Enantioselective synthesis may employ chiral catalysts or auxiliaries to control stereochemistry, as seen in analogous compounds like (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine . Structural validation requires 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons, dihydro indene protons) and mass spectrometry (MS) to verify molecular weight (C₉H₉ClFN, ~185.63 g/mol). Hydrochloride salt formation, via reaction with HCl in solvents like ethanol, is a standard purification step .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodology : Screen for receptor binding or enzymatic inhibition using in vitro assays (e.g., fluorescence polarization, radioligand displacement). Similar indenamine derivatives have shown affinity for neurotransmitter transporters or GPCRs. For example, fluorinated analogs are tested for CNS activity due to their ability to cross the blood-brain barrier . Initial dose-response studies (0.1–100 µM) in cell-based assays can identify potential therapeutic targets.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized to achieve high enantiomeric excess (ee)?
- Methodology : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or auxiliaries to control stereochemistry at the amine-bearing carbon. Reaction parameters (temperature, solvent polarity) must be systematically varied. For instance, asymmetric hydrogenation of ketone intermediates using Ru catalysts has achieved >90% ee in related indenamine syntheses . Monitor ee via chiral HPLC with columns like Chiralpak IA/IB and compare retention times to racemic standards.
Q. What strategies resolve contradictions in biological activity data between structural analogs?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., 5-fluoro vs. 6-fluoro, chloro vs. methyl). For example, (R)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1637453-74-7) showed distinct receptor selectivity compared to mono-halogenated derivatives . Use molecular docking to model interactions with target proteins (e.g., serotonin transporters) and correlate with experimental IC₅₀ values.
Q. How do computational methods predict the physicochemical properties and metabolic stability of this compound?
- Methodology : Employ density functional theory (DFT) to calculate logP (lipophilicity) and pKa (amine basicity). Tools like SwissADME predict metabolic sites (e.g., cytochrome P450 oxidation). For instance, the fluoro substituent may reduce metabolic degradation compared to non-fluorinated analogs. Validate predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
